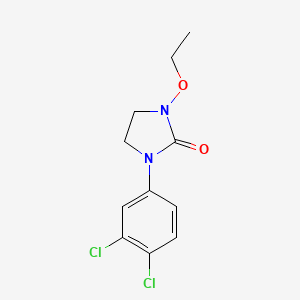
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an imidazolidinone ring
準備方法
The synthesis of 1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
化学反応の分析
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases caused by microbial infections.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms . This inhibition can lead to the death of the target organisms, making it effective as an antimicrobial agent.
類似化合物との比較
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one can be compared with other similar compounds such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Both compounds share the dichlorophenyl group but differ in their functional groups and overall structure.
1-(3,4-Dichlorophenyl)-3-methoxyurea: This compound has a methoxy group instead of an ethoxy group, leading to differences in their chemical properties and reactivity.
3,4-Dichlorophenylhydrazine hydrochloride: This compound contains a hydrazine group, which significantly alters its chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
52420-39-0 |
|---|---|
分子式 |
C11H12Cl2N2O2 |
分子量 |
275.13 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-ethoxyimidazolidin-2-one |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-2-17-15-6-5-14(11(15)16)8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 |
InChIキー |
BBPBYKVBUUOOOW-UHFFFAOYSA-N |
正規SMILES |
CCON1CCN(C1=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
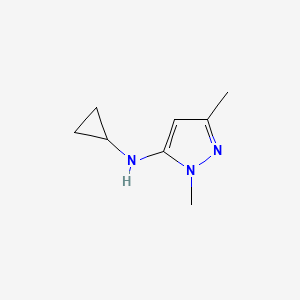
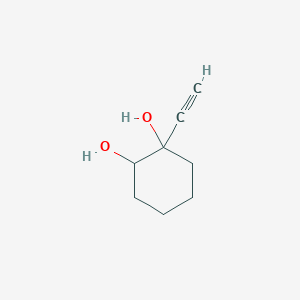
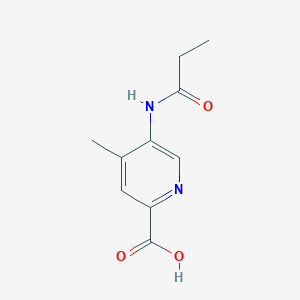
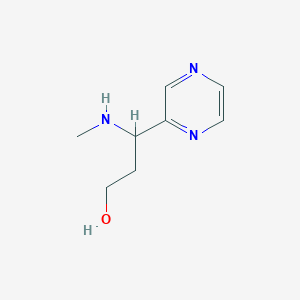
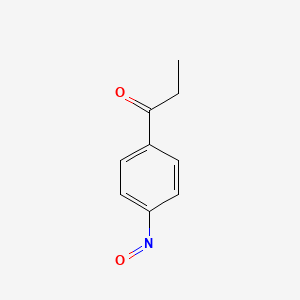
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)
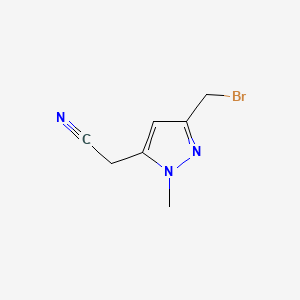
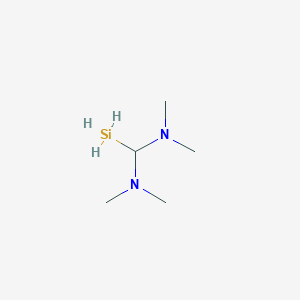
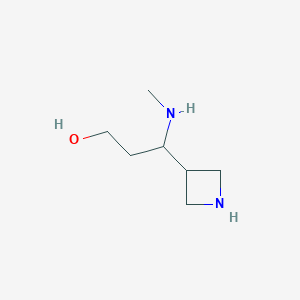
![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)

![5,6-Dihydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B13946197.png)

